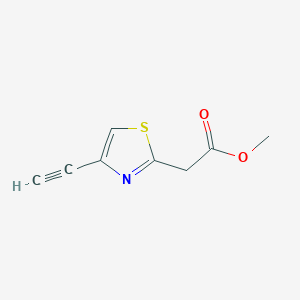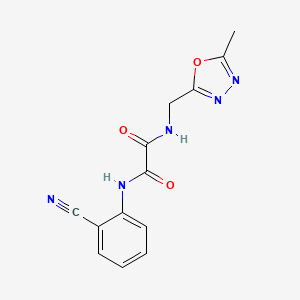
N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with structures similar to the one you mentioned often belong to the class of benzamides . Benzamides are a type of arenecarboxamide , which are aromatic compounds containing a carboxamide group attached to an aromatic ring . They are used in a wide range of applications, from the synthesis of other compounds to potential therapeutic uses .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT . These methods can provide information about the compound’s geometry, conformation, and electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its structure and the properties of similar compounds. For example, benzamides are generally solid at room temperature and have varying degrees of solubility in water .作用機序
The mechanism of action of N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide X is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, leading to its anti-cancer and anti-inflammatory properties. Its pesticidal properties are believed to be due to its ability to disrupt the nervous system of pests, leading to their death. Its corrosion inhibiting properties are believed to be due to its ability to form a protective layer on metal surfaces, preventing corrosion.
Biochemical and Physiological Effects:
This compound X has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the size of tumors and improve the survival rate of animals with cancer. It has also been found to have low toxicity levels, making it a potential safe alternative to traditional treatments. However, more research is needed to fully understand its effects on the body.
実験室実験の利点と制限
One of the main advantages of using N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide X in lab experiments is its versatility. It can be used in various fields such as medicine, agriculture, and industry. It also has low toxicity levels, making it a potential safe alternative to traditional chemicals. However, its synthesis method requires specialized equipment and expertise, making it difficult to obtain in large quantities. Its mechanism of action is not yet fully understood, making it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide X. In the field of medicine, more research is needed to fully understand its mechanism of action and optimize its use as an anti-cancer and anti-inflammatory agent. In agriculture, more research is needed to optimize its use as a pesticide and reduce its impact on non-target organisms. In industry, more research is needed to optimize its use as a corrosion inhibitor and reduce its environmental impact. Overall, this compound X has shown promising results in various scientific research applications and has the potential to be a valuable tool in various fields.
合成法
The synthesis of N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide X involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 2-cyanophenylboronic acid, which is then reacted with 5-methyl-1,3,4-oxadiazol-2-ylmethyl chloride to form the intermediate product. This intermediate is then reacted with oxalyl chloride and N,N-dimethylformamide to yield the final product, this compound X.
科学的研究の応用
N1-(2-cyanophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide X has shown promising results in various scientific research applications. In the field of medicine, it has been found to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and asthma. In agriculture, this compound X has been found to have pesticidal properties, making it a potential alternative to traditional pesticides. In industry, it has been found to have potential as a corrosion inhibitor, making it a potential alternative to toxic chemicals.
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-8-17-18-11(21-8)7-15-12(19)13(20)16-10-5-3-2-4-9(10)6-14/h2-5H,7H2,1H3,(H,15,19)(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFQYDCDIGPQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide](/img/structure/B2395419.png)
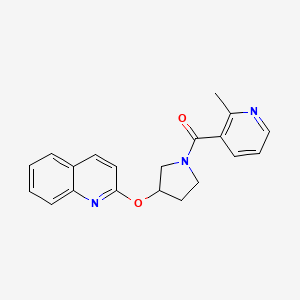
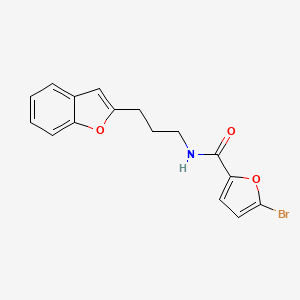
![(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2395426.png)
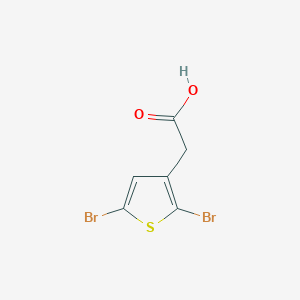

![5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2395431.png)

![N-(3-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395433.png)
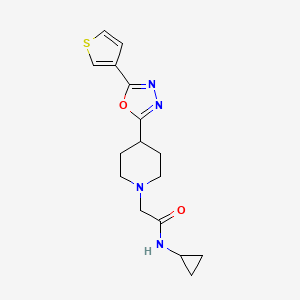
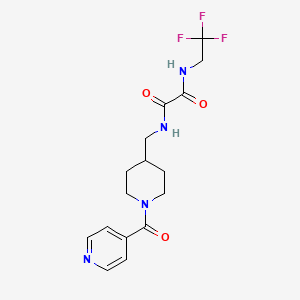
![1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2395437.png)
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395439.png)
